3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C23H17ClN4OS2 and its molecular weight is 464.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Catalysis and Synthesis
Compounds related to the query chemical have been utilized as catalysts in organic synthesis. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for synthesizing derivatives such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. This demonstrates the potential of related compounds in facilitating chemical reactions, particularly in the synthesis of complex organic structures (Karimi-Jaberi et al., 2012).
2. Antioxidant Activity
Some derivatives have shown significant antioxidant activities. For example, certain 4-((5-((1H-benzo[d][1,2,3]triazol-y)methyl)-1,3,4 thiadiazol-2yl)diazenyl derivatives demonstrated notable antioxidant activity, comparable to standard drugs like ascorbic acid. This suggests their potential use in combating oxidative stress-related conditions (Gopi et al., 2016).
3. Antimicrobial Activities
Novel derivatives incorporating triazole and thiadiazole moieties have been synthesized and found to exhibit promising antimicrobial activities. This includes action against both Gram-positive and Gram-negative bacterial strains, indicating their potential as therapeutic agents in treating bacterial infections (Idrees et al., 2019).
4. Corrosion Inhibition
In the context of industrial applications, related benzimidazole derivatives have been studied for their effectiveness in inhibiting corrosion on metal surfaces. These studies have shown that certain compounds can significantly reduce corrosion, making them valuable in protecting metal infrastructure (Yadav et al., 2013).
5. Neuroprotective Effects
Derivatives of 1,2,4-triazole have been investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, highlighting their potential in neuroprotection and management of oxidative stress-related conditions (Aktay et al., 2005).
6. Anticancer Potential
Some studies have focused on the anticancer properties of these compounds, particularly those with a 1,2,4-triazole core. They have been shown to have potential anticancer activities, making them candidates for further research in cancer therapy (Rud et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of AChE and MAO-B, preventing them from breaking down their respective neurotransmitters . This results in an increase in the levels of these neurotransmitters, which can help alleviate symptoms of diseases like Alzheimer’s .
Biochemical Pathways
By inhibiting AChE and MAO-B, the compound affects the cholinergic and dopaminergic pathways respectively. The increased levels of acetylcholine and dopamine can enhance neuronal communication, improve memory and learning, and regulate mood .
Result of Action
The inhibition of AChE and MAO-B enzymes leads to an increase in the levels of acetylcholine and dopamine. This can result in improved cognitive function and mood regulation, making the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s .
Properties
IUPAC Name |
3-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS2/c24-17-12-10-16(11-13-17)15-30-22-26-25-21(28(22)18-6-2-1-3-7-18)14-27-19-8-4-5-9-20(19)31-23(27)29/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDODIDRJDZSRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.